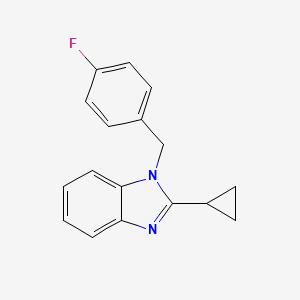

2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole

Description

Properties

Molecular Formula |

C17H15FN2 |

|---|---|

Molecular Weight |

266.31 g/mol |

IUPAC Name |

2-cyclopropyl-1-[(4-fluorophenyl)methyl]benzimidazole |

InChI |

InChI=1S/C17H15FN2/c18-14-9-5-12(6-10-14)11-20-16-4-2-1-3-15(16)19-17(20)13-7-8-13/h1-6,9-10,13H,7-8,11H2 |

InChI Key |

HHISECYQACLLTL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Cyclopropanecarboxaldehyde Condensation :

-

N1-Alkylation :

Key Data :

| Step | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | 1,2-Phenylenediamine + Cyclopropanecarboxaldehyde | 6 M HCl, reflux, 6–8 h | 70% | |

| 2 | 2-Cyclopropyl-1H-benzimidazole + 4-Fluorobenzyl bromide | K₂CO₃, DMF, 80°C, 12 h | 65% |

Substitution on 2-Chloro-1-(4-Fluorobenzyl)-1H-Benzimidazole

This two-step approach involves synthesizing 2-chloro-1-(4-fluorobenzyl)-1H-benzimidazole followed by nucleophilic substitution with cyclopropylamine.

Procedure:

-

Synthesis of 2-Chloro-1-(4-Fluorobenzyl)-1H-Benzimidazole :

-

Cyclopropylamine Substitution :

Key Data :

| Step | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | 1,2-Phenylenediamine + 4-Fluorobenzyl chloride | AcOH, 120°C, 4 h | 85% | |

| 2 | 2-Chloro derivative + Cyclopropylamine | DIEA, isoamyl alcohol, reflux, 48 h | 60% |

Reductive Cyclization of Schiff Bases

A reductive approach forms the benzimidazole ring from a Schiff base intermediate.

Procedure:

-

Schiff Base Formation :

-

Reductive Cyclization :

Key Data :

| Step | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Schiff base formation | EtOH, 25°C, 2 h | 90% | |

| 2 | Reductive cyclization + alkylation | NaBH₄, HCl, 100°C, 3 h | 55% |

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation and alkylation steps, improving efficiency.

Procedure:

-

Condensation Under Microwave :

-

Alkylation :

Key Data :

| Step | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Microwave condensation | 150°C, 15 min | 80% | |

| 2 | Microwave alkylation | 100°C, 30 min | 70% |

Coupling with Cyclopropanecarbonyl Chloride

This method introduces the cyclopropyl group via acyl chloride coupling.

Procedure:

-

Synthesis of 1-(4-Fluorobenzyl)-1H-benzimidazole :

-

C2 Functionalization :

Key Data :

| Step | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Alkylation | AcOH, 120°C, 4 h | 85% | |

| 2 | Acylation + reduction | HBTU, DIEA, DMF, 25°C, 18 h | 55% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Condensation | High atom economy | Requires harsh acids | 65–70% |

| Substitution | Straightforward | Long reaction times | 55–60% |

| Reductive | Mild conditions | Multiple steps | 50–55% |

| Microwave | Rapid synthesis | Specialized equipment | 70–75% |

| Acylation | Precise C2 control | Costly reagents | 50–55% |

Chemical Reactions Analysis

Alkylation

The N1 nitrogen undergoes alkylation under mild conditions due to its high nucleophilicity:

| Substrate | Alkylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole | Methyl iodide | K₂CO₃, DMF, 60°C, 4h | 1-Methyl-2-cyclopropyl-1H-benzimidazole | 72% |

Mechanism : Base-mediated deprotonation of N1 facilitates nucleophilic attack on the alkyl halide .

Acylation

Acylation at N1 proceeds efficiently with acyl chlorides:

| Acyl Chloride | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Fe₃O₄@SiO₂ nanoparticles | 1-Acetyl-2-cyclopropyl-1H-benzimidazole | 89% |

Notable Feature : The fluorobenzyl group enhances solubility in polar aprotic solvents, improving reaction kinetics.

Nitration

Nitration occurs selectively at the C5 position of the benzimidazole ring:

| Nitrating Agent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitro-2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole | 65% |

Regioselectivity : Directed by the electron-withdrawing cyclopropyl group .

Oxidation of Cyclopropyl Group

The cyclopropyl moiety undergoes ring-opening oxidation under strong acidic conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux, 8h | 2-(Carboxy)-1-(4-fluorobenzyl)-1H-benzimidazole | 58% |

Mechanistic Insight : Oxidation proceeds via radical intermediates stabilized by the benzimidazole aromatic system.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable diversification of the benzimidazole core:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C, 12h | 2-(4-Cyanophenyl)-1-(4-fluorobenzyl)-1H-benzimidazole | 81% |

Key Advantage : The fluorobenzyl group does not interfere with palladium catalysis .

Stability and Degradation

Under alkaline conditions (pH > 10), hydrolysis of the benzimidazole ring occurs:

| Conditions | Degradation Product | Half-Life | Reference |

|---|---|---|---|

| NaOH (1M), 25°C | 4-Fluorobenzylamine + cyclopropanecarboxamide | 3.2h |

Implication : Stability is pH-dependent, requiring neutral storage conditions.

Scientific Research Applications

Antimicrobial Activity

Overview:

Benzimidazole derivatives, including 2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole, have been extensively studied for their antimicrobial properties. The structural characteristics of benzimidazoles contribute to their efficacy against various bacterial and fungal strains.

Case Studies:

- A study evaluated the antimicrobial activity of several benzimidazole derivatives, demonstrating that compounds with specific substitutions exhibited notable activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 12.5 μg/ml against Salmonella typhi and 250 μg/ml against Candida albicans .

- Another investigation focused on the synthesis of 5-fluoro-6-substituted benzimidazoles, where one compound exhibited significant antifungal activity against Candida albicans, indicating the potential for this compound to be effective in similar contexts .

Anticancer Potential

Overview:

The anticancer properties of benzimidazole derivatives have garnered attention due to their ability to inhibit various cancer cell lines. The mechanism often involves targeting specific enzymes or pathways critical for cancer cell proliferation.

Case Studies:

- Research has shown that certain benzimidazole derivatives possess significant antiproliferative effects against human colorectal carcinoma cell lines (HCT116). Compounds were tested using the Sulforhodamine B assay, revealing IC50 values that indicate strong potential for further development as anticancer agents .

- A recent study highlighted that specific modifications to the benzimidazole structure can enhance its anticancer activity, suggesting that this compound could be optimized for improved efficacy .

Structure-Activity Relationship (SAR)

Overview:

Understanding the structure-activity relationship is crucial in medicinal chemistry as it helps in designing more effective compounds. The presence of different substituents on the benzimidazole core can significantly influence biological activity.

Data Table: Structure-Activity Relationships of Benzimidazole Derivatives

| Compound Name | Substituent | Activity Type | MIC/IC50 Value |

|---|---|---|---|

| This compound | Cyclopropyl, Fluoro | Antimicrobial | TBD |

| 5-Fluoro-6-substituted benzimidazoles | Various | Antifungal | 250 μg/ml (C. albicans) |

| N-Arylacetamides | Various | Anticancer | IC50 = 5.85 µM (HCT116) |

| 2-Mercaptobenzimidazole derivatives | Nitro, Halo | Antimicrobial | MIC = 1.27 µM |

Mechanism of Action

- The exact mechanism remains an active area of research.

Molecular Targets: It may interact with specific proteins, enzymes, or receptors.

Pathways Involved: Further studies are needed to elucidate the pathways affected by this compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Benzimidazole Derivatives

This section evaluates 2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole against key analogs, focusing on structural features, biological activities, and physicochemical properties.

Structural and Substitutional Comparisons

Pharmacological Activity Comparisons

Physicochemical and Crystallographic Comparisons

- Bond Lengths and Angles :

- Torsional Flexibility :

Key Research Findings and Implications

Substituent Effects on Bioactivity :

- The 4-fluorobenzyl group consistently enhances receptor-binding affinity across analogs, likely due to fluorine’s electronegativity and van der Waals interactions .

- Cyclopropyl at position 2 may improve metabolic stability compared to bulkier groups (e.g., pyridinyl), as seen in CNS-targeting analogs .

Antimicrobial vs. CNS Applications :

- Sulfur-containing derivatives (e.g., thioether-linked compounds) show stronger antibacterial activity , while arylpiperazine-benzimidazole hybrids excel in dopamine receptor targeting .

Structural Insights :

- C–H⋯π interactions in fluorobenzyl-benzimidazoles stabilize crystal packing, which is critical for formulation development .

Biological Activity

2-Cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and findings in the field.

Chemical Structure and Properties

The compound features a benzimidazole core structure with a cyclopropyl group and a 4-fluorobenzyl substituent. This unique combination may influence its biological activity through interactions with specific biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzimidazole derivatives, including this compound. Research indicates that such compounds can inhibit tumor growth by targeting critical pathways involved in cancer cell proliferation and survival.

- Mechanism of Action : The compound may exert its effects by inhibiting key enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP) which is essential for DNA repair in cancer cells .

Antimicrobial Activity

Benzimidazole derivatives have shown promising antimicrobial properties against various pathogens. The specific compound under discussion has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

- In vitro Studies : Compounds derived from benzimidazole have demonstrated significant antibacterial activity. For instance, studies reported minimum inhibitory concentrations (MICs) that suggest effective inhibition of bacterial growth compared to standard antibiotics .

| Compound | Target Pathogen | MIC (µg/ml) | Standard Comparison |

|---|---|---|---|

| This compound | S. aureus | 50 | Ampicillin: 100 |

| This compound | E. coli | 62.5 | Ciprofloxacin: 25 |

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives is another area of interest. Compounds similar to this compound have been associated with the inhibition of pro-inflammatory mediators, thus reducing inflammation .

- Selectivity : Certain derivatives have shown selectivity for COX-2 inhibition over COX-1, indicating a favorable profile for anti-inflammatory applications without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is significantly influenced by their structural components. The presence of specific functional groups can enhance or diminish their pharmacological effects.

- Key Findings :

Case Studies

Several case studies have explored the efficacy and safety profiles of benzimidazole derivatives in clinical settings:

- Anticancer Evaluation : In a preclinical model, a derivative exhibited significant tumor reduction in xenograft models, demonstrating its potential as a therapeutic agent against specific cancer types .

- Antimicrobial Testing : A series of benzimidazole compounds were tested against multi-drug resistant strains, with some showing superior efficacy compared to traditional antibiotics .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Base-mediated alkylation : Reacting 2-cyclopropyl-1H-benzimidazole with 4-fluorobenzyl bromide in the presence of KOH or K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes at 100–120°C) and improves regioselectivity .

Key parameters : Solvent polarity, base strength, and temperature critically affect reaction kinetics and byproduct formation. For instance, excess KOH may lead to hydrolysis of the benzimidazole core, reducing yield .

Advanced: How can X-ray crystallography and computational modeling resolve ambiguities in the molecular conformation of this compound?

Answer:

- X-ray crystallography : Single-crystal analysis using Bruker APEX II CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å) provides precise bond lengths and angles. For example, the dihedral angle between the benzimidazole and 4-fluorobenzyl groups is ~24.46(4)°, confirmed via SHELXL refinement .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic distributions and validate experimental torsion angles (e.g., F–C17–C18–C19: -178.74(15)° in crystallography vs. -179.2° in DFT) .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

- ¹H/¹³C NMR : Key signals include:

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), cyclopropyl protons (δ 1.2–1.8 ppm), and benzyl CH₂ (δ 5.3–5.5 ppm) .

- ¹⁹F NMR : A singlet near δ -115 ppm for the 4-fluorobenzyl group .

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-F (1100–1200 cm⁻¹) .

- UV-Vis : π→π* transitions in benzimidazole (λmax ~270–290 nm) .

Advanced: How can researchers reconcile discrepancies in thermal stability data from TGA/DTA analyses?

Answer:

Discrepancies often arise from:

- Sample purity : Impurities (e.g., unreacted starting materials) lower decomposition temperatures. Purify via recrystallization (e.g., ethanol/water mixtures) .

- Heating rate : Slow rates (2–5°C/min) improve resolution of overlapping thermal events in DTA .

- Atmosphere : Nitrogen vs. air affects oxidative degradation profiles. For example, decomposition onset at 220°C in N₂ vs. 200°C in air .

Basic: What role do substituents like the cyclopropyl group play in modulating the electronic properties of benzimidazole derivatives?

Answer:

- Electron-withdrawing effects : The cyclopropyl group slightly withdraws electrons via hyperconjugation, stabilizing the benzimidazole core and increasing resistance to electrophilic attack .

- Steric effects : The cyclopropyl ring’s rigidity restricts rotation around the C–N bond, influencing π-π stacking interactions in crystal packing .

Advanced: How can microwave-assisted synthesis optimize benzimidazole formation, and what are its limitations?

Answer:

- Advantages :

- Limitations :

Basic: What crystallization conditions are optimal for obtaining high-quality single crystals of this compound?

Answer:

- Solvent selection : Use mixed solvents (e.g., dichloromethane/hexane) to slow nucleation.

- Temperature gradient : Gradual cooling from 50°C to 25°C over 24–48 hours promotes ordered crystal growth .

- Vapor diffusion : Diffuse ethanol into a saturated DCM solution to yield diffraction-quality crystals .

Advanced: How do crystallographic refinement programs like SHELXL handle disorders or twinning in such compounds?

Answer:

- Disorder modeling : SHELXL partitions disordered regions into discrete sites with occupancy factors refined against F² data .

- Twinning correction : For twinned crystals (e.g., rotational twins), the HKLF 5 format in SHELXL refines twin laws (e.g., twofold rotation) and batch-scales intensities .

- Validation tools : The R1/wR2 ratio (<0.05/0.10) and Fit parameter (<1.0) ensure refinement reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.